molecular formula C10H13N3O3 B8545182 4-(6-Methyl-5-nitropyridin-2-yl)morpholine CAS No. 28489-44-3

4-(6-Methyl-5-nitropyridin-2-yl)morpholine

Cat. No.: B8545182
CAS No.: 28489-44-3
M. Wt: 223.23 g/mol
InChI Key: QVRNFTYRQFZTCY-UHFFFAOYSA-N
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Description

4-(6-Methyl-5-nitropyridin-2-yl)morpholine is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

28489-44-3

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

4-(6-methyl-5-nitropyridin-2-yl)morpholine

InChI

InChI=1S/C10H13N3O3/c1-8-9(13(14)15)2-3-10(11-8)12-4-6-16-7-5-12/h2-3H,4-7H2,1H3

InChI Key

QVRNFTYRQFZTCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-bromo-2-methyl-3-nitropyridine (2.05 g, 9.45 mmol) in ethanol (10 mL) was added morpholine (1.728 mL, 19.84 mmol) and the reaction mixture was stirred at 70° C. for 5 hours. The reaction mixture was allowed to cool to room temperature causing a precipitate. The solid was collected by filtration and washed with ethanol (5 mL), then dried in vacuo. The crude was redissolved in a mixture of saturated sodium carbonate solution and ethyl acetate. The organic phase was separated, washed with further saturated sodium carbonate solution, then dried over magnesium sulphate and evaporated in vacuo to give the title compound (1.47 g) as a yellow solid. LCMS (2 min, formic) Rt 0.92 min, m/z (ES+) 224 (M+H).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.728 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-5-nitro-6-picoline (3.0 g, 19.2 mmol) in DMSO (26 mL) were added morpholine (3.35 mL, 38.4 mmol) and potassium carbonate (6.64 g, 48.0 mmol). The reaction mixture was allowed to stir overnight, at 70° C. The reaction mixture was then partitioned between EtOAc (40 mL) and water (40 mL). The organic solution was separated and the aqueous solution was extracted with EtOAc (2×40 mL). The organic solutions were combined, washed with brine, dried over MgSO4, filtered and concentrated to give 4-(6-methyl-5-nitropyridin-2-yl)morpholine (4.0 g, 99%), as a muddy green solid. LCMS (FA): Rt=1.59 min, m/z=224.0 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One

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